2-Methylundecyl acrylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

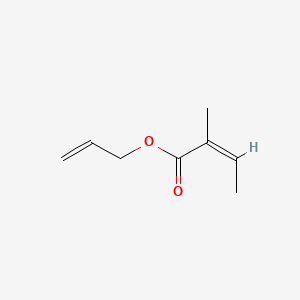

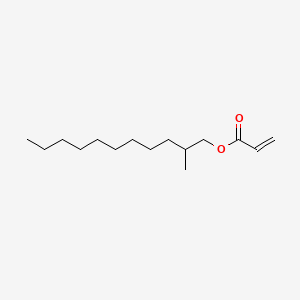

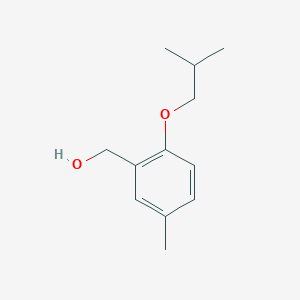

2-メチルウンデシルアクリレート: は、分子式C15H28O2の有機化合物です。これは、アクリル酸と2-メチルウンデカノールから誘導されたエステルです。この化合物は、アクリレートファミリーの一部であり、ポリマー化学、特にさまざまなプラスチック、接着剤、およびコーティングの製造における用途で知られています。

2. 製法

合成経路と反応条件: 2-メチルウンデシルアクリレートの合成は、通常、アクリル酸と2-メチルウンデカノールのエステル化反応によって行われます。この反応は通常、硫酸またはp-トルエンスルホン酸などの酸触媒によって触媒されます。反応は、反応中に生成された水を除去するために還流条件下で行われ、平衡をエステルの形成方向に促進します。

工業的生産方法: 工業的な設定では、2-メチルウンデシルアクリレートの生産は、連続フロープロセスによって実現できます。この方法では、触媒の存在下でアクリル酸と2-メチルウンデカノールを反応させます。 連続フロープロセスは、反応制御の改善、収率の向上、副生成物の生成量の低減などの利点を提供します .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylundecyl acrylate typically involves the esterification of acrylic acid with 2-methylundecanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process. This method involves the reaction of acrylic acid with 2-methylundecanol in the presence of a catalyst. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .

化学反応の分析

反応の種類: 2-メチルウンデシルアクリレートは、以下を含むさまざまな化学反応を起こします。

重合: コーティングや接着剤で使用されるポリ(2-メチルウンデシルアクリレート)を形成するために重合することができます。

加水分解: 水と酸または塩基触媒の存在下では、アクリル酸と2-メチルウンデカノールに加水分解される可能性があります。

付加反応: アクリレート基の二重結合は、さまざまな求核試薬との付加反応に参加することができます。

一般的な試薬と条件:

重合: フリーラジカルによって開始され、しばしばアゾビスイソブチロニトリル(AIBN)やベンゾイルパーオキサイドなどの開始剤を使用します。

加水分解: 酸性または塩基性条件、通常は塩酸または水酸化ナトリウムを使用します。

付加反応: 穏やかな条件下でチオール、アミン、またはアルコールなどの求核試薬。

主な生成物:

重合: ポリ(2-メチルウンデシルアクリレート)。

加水分解: アクリル酸と2-メチルウンデカノール。

付加反応: 使用される求核試薬に応じてさまざまな付加物。

4. 科学研究における用途

2-メチルウンデシルアクリレートは、科学研究においていくつかの用途があります。

ポリマー化学: 独自の特性を持つ特殊ポリマーの合成におけるモノマーとして使用されます。

コーティングと接着剤: 優れた接着特性により、高性能コーティングと接着剤の配合に使用されます。

生体医用アプリケーション: 生体適合性のために、薬物送達システムと生体医用コーティングでの使用が調査されています.

科学的研究の応用

2-Methylundecyl acrylate has several applications in scientific research:

Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.

Coatings and Adhesives: Utilized in the formulation of high-performance coatings and adhesives due to its excellent adhesion properties.

Biomedical Applications: Investigated for use in drug delivery systems and biomedical coatings due to its biocompatibility.

作用機序

2-メチルウンデシルアクリレートの主な作用機序は、重合して架橋ネットワークを形成する能力にあります。アクリレート基には、非常に反応性が高く、フリーラジカル重合に参加できる炭素-炭素二重結合が含まれています。このプロセスは、重合反応を開始するフリーラジカルの形成を含み、長いポリマー鎖の形成につながります。

類似化合物との比較

類似化合物:

2-エチルヘキシルアクリレート: 分岐構造のために異なる物理的特性を持つ、同様の用途で使用される別のアクリレートエステル。

ブチルアクリレート: コーティングや接着剤用のポリマーやコポリマーの製造によく使用されます。

メチルメタクリレート: 透明性と耐衝撃性に優れたポリメチルメタクリレート(PMMA)の製造によく使用されます。

独自性: 2-メチルウンデシルアクリレートは、長いアルキル鎖が特徴で、疎水性特性を与え、得られるポリマーの柔軟性と接着性を向上させます。 これは、耐久性と柔軟性のあるコーティングを必要とする用途に特に適しています .

特性

CAS番号 |

93804-48-9 |

|---|---|

分子式 |

C15H28O2 |

分子量 |

240.38 g/mol |

IUPAC名 |

2-methylundecyl prop-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-17-15(16)5-2/h5,14H,2,4,6-13H2,1,3H3 |

InChIキー |

SUMJDRRSFUWROA-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCC(C)COC(=O)C=C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)

![4,5-Dihydromethylcyclopenta[de]cinnoline](/img/structure/B12653057.png)